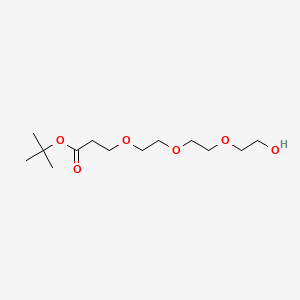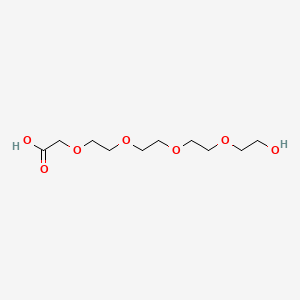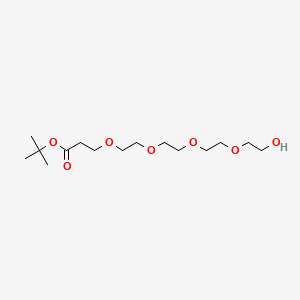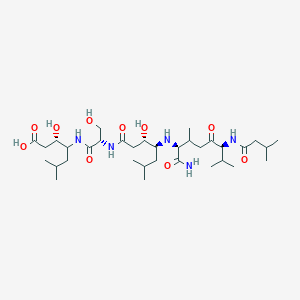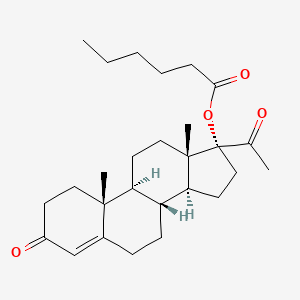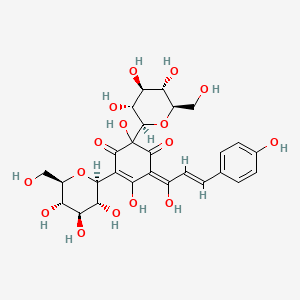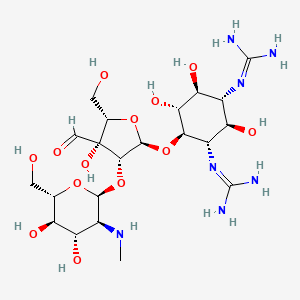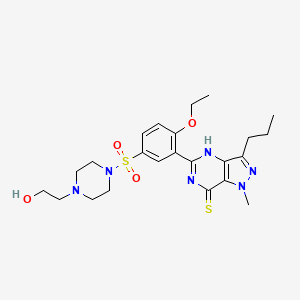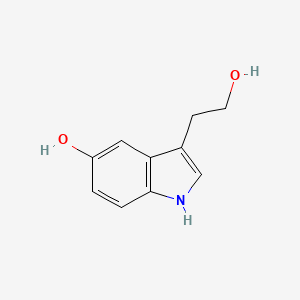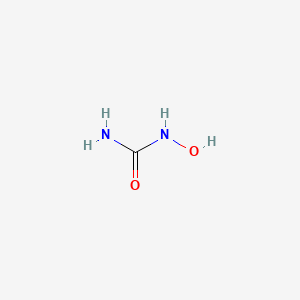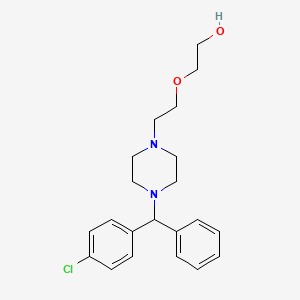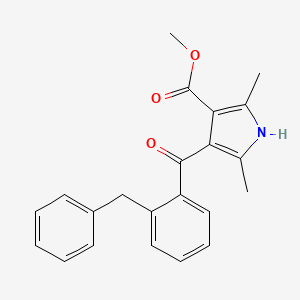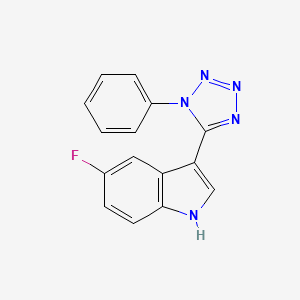![molecular formula C38H48O12 B1674056 (6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-735021 is a synthetic organic compound known for its role as an inhibitor of squalene synthase. This enzyme is crucial in the biosynthesis of sterols, including cholesterol. The compound has the chemical formula C₃₈H₄₈O₁₂ and a molecular weight of 696.79 g/mol .
Preparation Methods
The synthesis of L-735021 involves multiple steps, including the formation of a bicyclic core structure and the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
L-735021 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in L-735021.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
L-735021 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving squalene synthase inhibitors.
Biology: The compound is utilized in research to understand the role of squalene synthase in cellular processes.
Medicine: L-735021 is investigated for its potential therapeutic applications in treating diseases related to cholesterol metabolism.
Industry: The compound is used in the development of new drugs targeting cholesterol biosynthesis.
Mechanism of Action
L-735021 exerts its effects by inhibiting squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene. This inhibition disrupts the biosynthesis of sterols, including cholesterol. The molecular target of L-735021 is the enzyme squalene synthase, and the pathway involved is the lanosterol biosynthesis pathway .
Comparison with Similar Compounds
L-735021 is unique in its specific inhibition of squalene synthase. Similar compounds include:
Properties
Molecular Formula |
C38H48O12 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(6R,7R)-4,7-dihydroxy-1-(5-methyl-6-phenylhexyl)-6-[(E)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C38H48O12/c1-25(16-13-21-27-17-5-3-6-18-27)14-9-10-22-29(39)48-31-30(40)36(23-12-11-15-26(2)24-28-19-7-4-8-20-28)49-32(33(41)42)37(47,34(43)44)38(31,50-36)35(45)46/h3-9,14,17-20,25-26,30-32,40,47H,10-13,15-16,21-24H2,1-2H3,(H,41,42)(H,43,44)(H,45,46)/b14-9+/t25?,26?,30-,31-,32?,36?,37?,38?/m1/s1 |
InChI Key |
ZOTNYZYRJOAANS-OIAIRNFISA-N |
SMILES |
CC(CCCCC12C(C(C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCC=CC(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Isomeric SMILES |
CC(CCCCC12[C@@H]([C@H](C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CC/C=C/C(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC(CCCCC12C(C(C(O1)(C(C(O2)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCC=CC(C)CCCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-735021; L 735021; L735021. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


